molecular formula C10H12N2O2 B11810832 Methyl 3-(1-isopropyl-1H-pyrazol-4-yl)propiolate

Methyl 3-(1-isopropyl-1H-pyrazol-4-yl)propiolate

Cat. No.: B11810832
M. Wt: 192.21 g/mol
InChI Key: GYXVNLJPSHHQKS-UHFFFAOYSA-N
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Description

Methyl 3-(1-isopropyl-1H-pyrazol-4-yl)propiolate is a chemical compound with the molecular formula C11H14N2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1-isopropyl-1H-pyrazol-4-yl)propiolate typically involves the reaction of 1-isopropyl-1H-pyrazole with propiolic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{1-isopropyl-1H-pyrazole} + \text{propiolic acid} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-isopropyl-1H-pyrazol-4-yl)propiolate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 3-(1-isopropyl-1H-pyrazol-4-yl)propiolate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-(1-isopropyl-1H-pyrazol-4-yl)propiolate involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(1-isopropyl-3-methyl-1H-pyrazol-4-yl)propiolate
  • Methyl 3-(1-isopropyl-1H-pyrazol-5-yl)propiolate
  • Methyl 3-(1-isopropyl-1H-pyrazol-3-yl)propiolate

Uniqueness

Methyl 3-(1-isopropyl-1H-pyrazol-4-yl)propiolate is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

methyl 3-(1-propan-2-ylpyrazol-4-yl)prop-2-ynoate

InChI

InChI=1S/C10H12N2O2/c1-8(2)12-7-9(6-11-12)4-5-10(13)14-3/h6-8H,1-3H3

InChI Key

GYXVNLJPSHHQKS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)C#CC(=O)OC

Origin of Product

United States

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